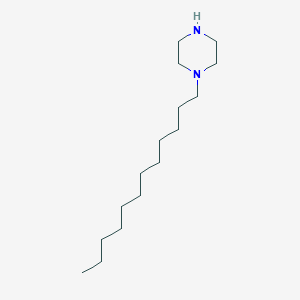
1-Dodecylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecylpiperazine is an organic compound that belongs to the class of piperazines Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound, specifically, has a dodecyl (twelve-carbon) chain attached to one of the nitrogen atoms in the piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecylpiperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with dodecyl halides (such as dodecyl chloride or dodecyl bromide) under basic conditions. The reaction typically proceeds as follows: [ \text{Piperazine} + \text{Dodecyl Halide} \rightarrow \text{this compound} + \text{Hydrogen Halide} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1-Dodecylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of parasitic infections.
Industry: this compound is used in the formulation of surfactants and emulsifiers, which are important in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Dodecylpiperazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the paralysis of parasitic worms, facilitating their expulsion from the host body .
Comparación Con Compuestos Similares
Piperazine: The parent compound, which has a simpler structure without the dodecyl chain.
1-Benzylpiperazine: A derivative with a benzyl group attached to the nitrogen atom.
1-Cyclohexylpiperazine: A derivative with a cyclohexyl group attached to the nitrogen atom.
Uniqueness: 1-Dodecylpiperazine is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Additionally, the dodecyl chain may enhance the compound’s ability to interact with lipid membranes, potentially increasing its efficacy in biological applications.
Propiedades
Número CAS |
54722-40-6 |
|---|---|
Fórmula molecular |
C16H34N2 |
Peso molecular |
254.45 g/mol |
Nombre IUPAC |
1-dodecylpiperazine |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-17-13-16-18/h17H,2-16H2,1H3 |
Clave InChI |
IVMJRWXDWPCKHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


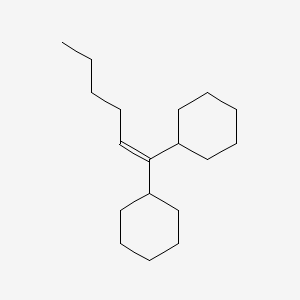
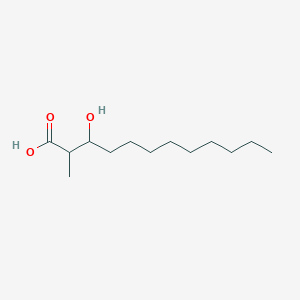
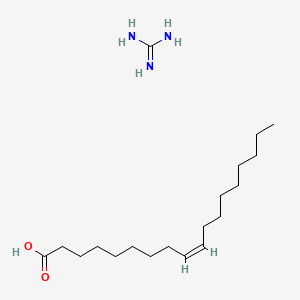
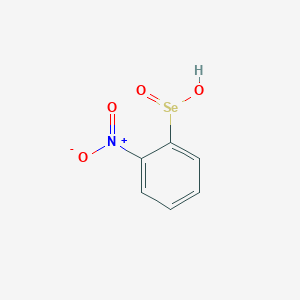
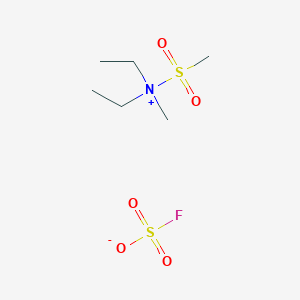
![Propane-1,3-diyl bis[8-(3-octylthiiran-2-yl)octanoate]](/img/structure/B14633419.png)
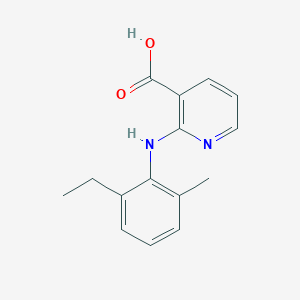
![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)
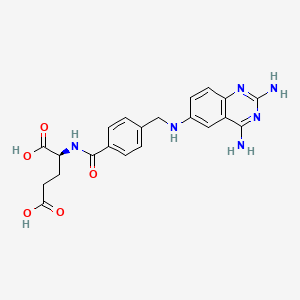

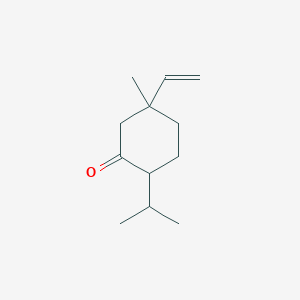

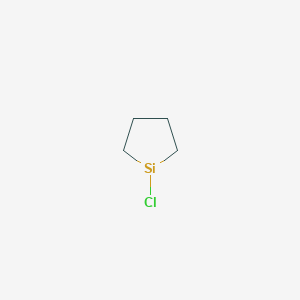
![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)
